

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid

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Compound of Interest

Compound Name: N-(Azido-PEG2)-N-Boc-PEG4-Boc

Cat. No.: B609437

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional, branched polyethylene glycol (PEG) linker. This molecule is of significant interest in chemical biology and drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for advanced bioconjugation applications.^[1] Its unique structure, featuring an azide group for click chemistry, a terminal carboxylic acid for amide bond formation, and a Boc-protected amine, offers researchers a versatile tool for covalently linking molecules.^[2]

Core Molecular Data

The fundamental physicochemical properties of N-(Azido-PEG2)-N-Boc-PEG4-acid are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations and analytical characterization.

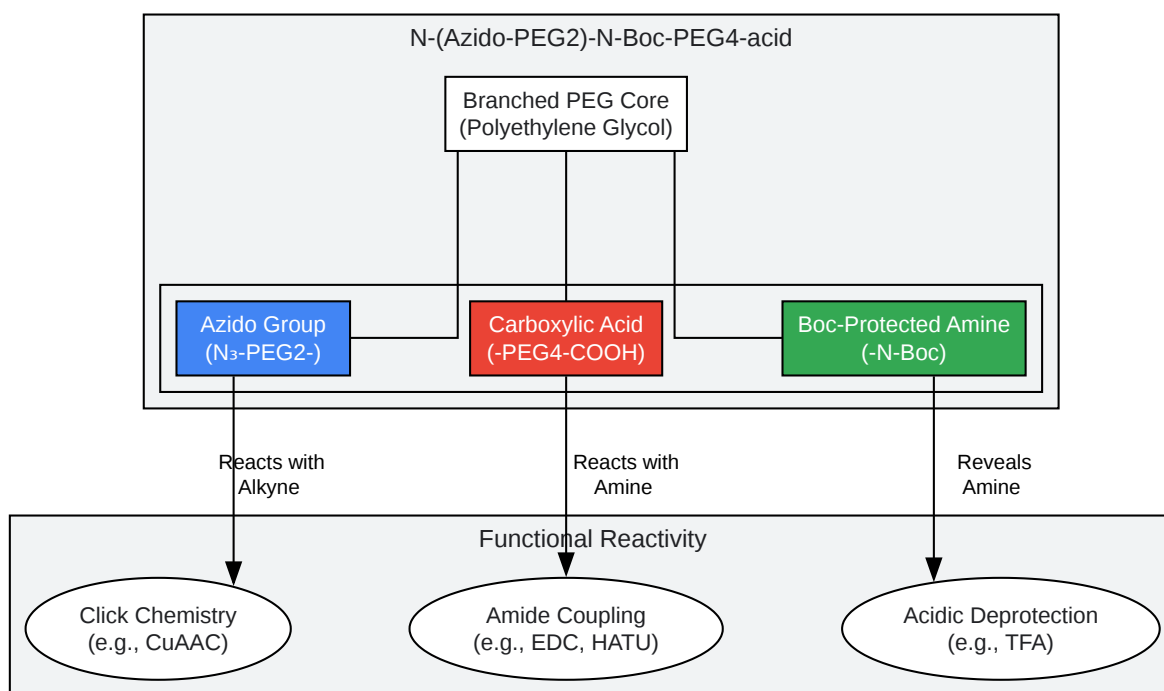
Property	Value	Reference(s)
Molecular Weight	522.6 g/mol	[2][3][4]
Chemical Formula	C ₂₂ H ₄₂ N ₄ O ₁₀	[2][3][4]
CAS Number	2093153-82-1	[2][3][4]
Purity	Typically >95% - 98%	[2][3][4]
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Storage Condition	-20°C, sealed and dry	[2][5]

Molecular Structure and Functional Utility

N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched linker designed with three distinct functional ends, enabling sequential and orthogonal conjugation strategies. The PEG chains enhance solubility and can reduce the steric hindrance of the final conjugate.[5]

- **Azido (N₃) Group:** Enables covalent linkage to alkyne-containing molecules via the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry" reactions.[1][2]
- **Carboxylic Acid (-COOH) Group:** Allows for the formation of a stable amide bond with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU). [2][6]
- **Boc-Protected Amine (-NHBoc):** The tert-butoxycarbonyl (Boc) protecting group masks a primary amine.[7][8] This amine can be revealed by deprotection under acidic conditions, providing another handle for conjugation.[9][10]

The diagram below illustrates the logical relationship between these functional components.



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Diagram 1: Functional components and reactivity of the linker.

Experimental Protocols

The utility of this linker is realized through a series of well-established chemical reactions. Below are detailed, representative protocols for the key transformations.

This procedure describes the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).

Materials:

- N-(Azido-PEG2)-N-Boc-PEG4-acid
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Triisopropylsilane (TIS) (optional, as a scavenger)

- Nitrogen or Argon gas supply
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
- Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
- Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
[10] If the substrate contains acid-sensitive groups, TIS can be added (2-5% v/v) to act as a scavenger.
- Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[10]
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
 - To remove residual TFA, co-evaporate the residue with toluene (3x).
 - The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
 - For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[10]

This protocol outlines the conjugation of the linker's azide group to a terminal alkyne-containing molecule. This version is suitable for bioconjugation in aqueous buffer systems.[11]

Materials:

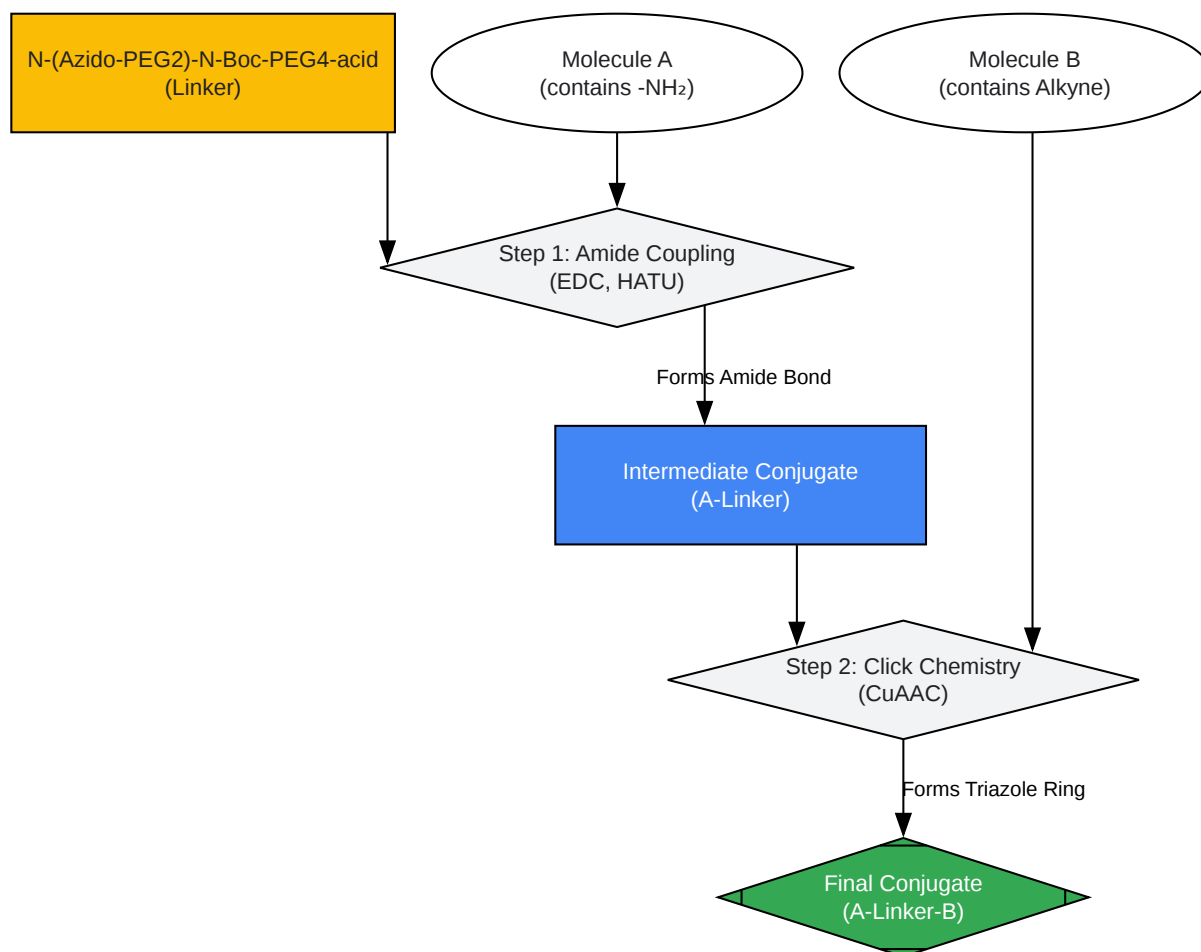
- Azido-PEG linker (the product from Protocol 1 or the parent compound)
- Alkyne-containing molecule (e.g., a modified peptide or small molecule)
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20-100 mM in water)
- Sodium Ascorbate stock solution (e.g., 100-300 mM in water, prepared fresh)
- THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50-200 mM in water)[11][12]
- Reaction Buffer (e.g., Phosphate-buffered saline, PBS)

Procedure:

- Reagent Preparation: Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh to ensure its reducing capability.
- Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order: a. The azido-PEG linker and the alkyne-containing molecule in the desired reaction buffer. The azide component is typically used in a slight excess (e.g., 1.2 to 2 equivalents) relative to the alkyne.[13][14] b. Add the THPTA ligand solution. A common molar ratio is 5 equivalents of ligand to 1 equivalent of copper.[14] c. Add the CuSO_4 solution. The final catalyst concentration is typically 50-250 μM . [14]
- Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 1-5 mM.[14]
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light, as it can degrade some components.
- Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the resulting triazole-linked conjugate can be purified using methods appropriate for the product, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Application Workflow: Synthesis of a Bifunctional Conjugate

The primary application of this linker is to connect two different molecules (Molecule A and Molecule B). The workflow below illustrates a common synthetic strategy where the carboxylic acid and azide functionalities are used for conjugation.



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Diagram 2: General workflow for synthesizing an A-Linker-B conjugate.

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